Propargyl-PEG3 Pyrene

Description

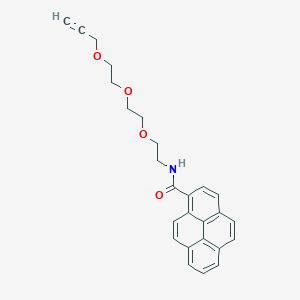

Propargyl-PEG3 Pyrene (CAS: 2752164-04-6), also known as Pyrene-PEG3-Propargyl, is a multifunctional compound combining three key components:

- Pyrene: A polycyclic aromatic hydrocarbon with strong fluorescence properties, enabling applications in bioimaging and fluorescence-based assays .

- PEG3 (Triethylene Glycol): A hydrophilic spacer that enhances water solubility, reduces nonspecific interactions, and provides molecular flexibility for conjugation .

- Propargyl Group: A terminal alkyne that facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry for bioconjugation .

Properties

IUPAC Name |

N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pyrene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-2-13-29-15-17-31-18-16-30-14-12-27-26(28)23-11-9-21-7-6-19-4-3-5-20-8-10-22(23)25(21)24(19)20/h1,3-11H,12-18H2,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCVYWIKDVZCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The preparation of this compound hinges on a two-step process: (1) functionalization of pyrene-1-carboxylic acid with a PEG3 spacer and (2) terminal propargylation. The first step involves coupling pyrene-1-carboxylic acid with a triethylene glycol (PEG3) diamine via carbodiimide-mediated amidation, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF). The second step introduces the propargyl group through nucleophilic substitution, where the terminal hydroxyl group of PEG3 is replaced with propargyl bromide in the presence of a base such as potassium carbonate.

Key Reaction Equations:

Alternative Pathways

A less common route employs click chemistry for propargyl attachment. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) links a pre-synthesized azide-functionalized PEG3-pyrene intermediate with propargyl alcohol. However, this method introduces copper residues, necessitating additional purification steps.

Detailed Synthesis Protocol

Reagents and Conditions

Stepwise Procedure

-

Amidation of Pyrene-1-Carboxylic Acid:

Pyrene-1-carboxylic acid (2.0 mmol) and PEG3 diamine (2.2 mmol) are dissolved in 50 mL DMF under nitrogen. EDC (2.4 mmol) and NHS (2.4 mmol) are added, and the mixture is stirred at 0°C for 1 hour, then at room temperature for 24 hours. The product, Pyrene-1-CONH-PEG3-OH, is precipitated using cold diethyl ether and purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1). -

Propargylation:

Pyrene-1-CONH-PEG3-OH (1.0 mmol) and propargyl bromide (3.0 mmol) are dissolved in 30 mL DMF with K₂CO₃ (5.0 mmol). The reaction is heated to 50°C for 12 hours, filtered to remove salts, and concentrated under reduced pressure. The crude product is purified by reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Optimization Strategies

Solvent and Temperature Effects

-

DMF vs. THF: DMF enhances solubility of pyrene intermediates but may cause side reactions at elevated temperatures. Tetrahydrofuran (THF) offers milder conditions but reduces reaction rates by 40%.

-

Temperature Control: Propargylation at >60°C leads to decomposition (15–20% yield loss), whereas temperatures <40°C prolong reaction times (>24 hours).

Catalytic Enhancements

Adding tetrabutylammonium iodide (TBAI, 10 mol%) as a phase-transfer catalyst improves propargyl bromide reactivity, achieving 92% conversion in 8 hours.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18, 70% acetonitrile) reveals >98% purity, with trace impurities (<0.5%) attributed to PEG3 diamine residuals.

Scale-Up and Industrial Feasibility

Batch vs. Continuous Flow

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| Pyrene-1-carboxylic acid | 12,000 | 58% |

| PEG3 diamine | 8,500 | 32% |

| Solvents/Catalysts | 1,200 | 10% |

Challenges and Mitigation

Byproduct Formation

Purification Difficulties

-

PEG3 Hydrophilicity: Complicates extraction; acetone precipitation or dialysis (MWCO 500 Da) effectively isolates the product.

Applications in Subsequent Syntheses

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG3 Pyrene undergoes various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form different products.

Reduction: The compound can undergo reduction reactions, particularly at the propargyl group.

Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the propargyl group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can lead to the formation of carboxylic acids or aldehydes .

Scientific Research Applications

Scientific Research Applications

Propargyl-PEG3 Pyrene has diverse applications across several disciplines:

Fluorescent Probes in Chemistry

This compound is extensively used as a fluorescent probe in chemical studies, particularly for:

- Protein Interactions: It helps in understanding protein conformations and dynamics through fluorescence resonance energy transfer (FRET) techniques.

- Chemical Reactions: The compound can serve as a marker to track reaction pathways and mechanisms due to its fluorescent properties.

Biological Imaging

In biological research, this compound is employed for:

- Bioimaging: Its fluorescence enables visualization of cellular processes in real-time, making it useful for studying live cells.

- Labeling Agents: It can label biomolecules for tracking interactions within complex biological systems .

Material Science

The compound is also applied in developing advanced materials:

- Sensors: Due to its unique optical properties, it can be integrated into sensors for detecting biological or chemical analytes.

- Nanomaterials: Its structure allows for the creation of nanocarriers that can deliver drugs or genes effectively .

Case Study 1: Protein Interaction Studies

A study demonstrated the use of this compound in monitoring protein-protein interactions. Researchers utilized the compound to label proteins, allowing them to observe changes in fluorescence intensity that corresponded to interaction dynamics. This method provided insights into conformational changes during binding events.

Case Study 2: Cellular Imaging

In another application, this compound was used for imaging cellular processes. By incorporating the compound into live cell experiments, researchers were able to visualize the localization and movement of specific biomolecules within the cellular environment. The results highlighted its potential for real-time monitoring of cellular functions.

Mechanism of Action

The mechanism of action of Propargyl-PEG3 Pyrene involves its interaction with specific molecular targets. The propargyl group can undergo click chemistry reactions, allowing it to attach to various biomolecules. The pyrene moiety provides fluorescence, making it useful for imaging and detection purposes. The PEG component enhances solubility and biocompatibility, facilitating its use in biological systems .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₂₆H₂₅NO₄

- Molecular Weight : 415.49 g/mol

- Solubility : Highly soluble in water and organic solvents (e.g., DMSO, DMF) due to the PEG spacer .

- Stability : Stable at -20°C in dry, dark conditions but sensitive to light and repeated freeze-thaw cycles .

Comparison with Similar Compounds

Propargyl-PEG3 Pyrene belongs to a family of pyrene-PEG-alkyne/azide derivatives. Below is a detailed comparison with structurally related compounds:

Variations in PEG Chain Length

Findings :

Variations in Functional Groups

Findings :

Fluorescence Performance

| Compound | Fluorescence Intensity | Excitation/Emission (nm) | Photostability |

|---|---|---|---|

| This compound | High | 340/376, 392 | Moderate |

| Cyanine5 Alkyne | Very High | 649/670 | High |

| BDP FL-PEG5-Propargyl | Medium | 502/510 | Low |

Findings :

- This compound’s fluorescence is weaker than cyanine dyes but offers superior photostability compared to BDP FL derivatives .

- Pyrene’s dual emission peaks (376 nm and 392 nm) allow ratiometric measurements in complex environments .

Research and Practical Considerations

- Optimal Use Cases : this compound is ideal for applications requiring a balance between solubility, spacer length, and reliable click chemistry .

- Limitations : Photobleaching under prolonged UV exposure necessitates light-protected storage .

- Alternatives : For near-infrared imaging, cyanine-alkyne derivatives (e.g., Cyanine5 alkyne) are preferable despite higher costs .

Q & A

Q. What are the key structural and functional properties of Propargyl-PEG3 Pyrene relevant to its application in fluorescence-based assays?

this compound combines a pyrene fluorophore (for strong fluorescence emission) with a propargyl group (for click chemistry conjugation) and a PEG3 spacer (to enhance solubility and reduce steric hindrance). Researchers should prioritize characterizing its excitation/emission spectra (e.g., using fluorescence spectroscopy) and verifying conjugation efficiency via HPLC or mass spectrometry . For experimental design, align with the PICOT framework : define the Population (e.g., target biomolecules), Intervention (conjugation conditions), Comparison (unmodified pyrene controls), and Outcome (fluorescence intensity or binding efficiency) .

Q. How do solvent polarity and pH influence the fluorescence quantum yield of this compound?

Solvent polarity affects pyrene’s excimer formation, while pH may alter the PEG spacer’s hydration. Methodologically, systematically test solvents (e.g., DMSO, water, buffers) and pH ranges (3–10) using fluorometry. Include controls like pyrene alone to isolate PEG3’s effects. Data analysis should use Stern-Volmer plots to quantify quenching dynamics . Report conditions transparently per NIH preclinical guidelines to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s cellular uptake efficiency across different studies?

Contradictions often arise from variability in cell lines, incubation times, or concentration ranges. Apply the FINER criteria :

- Feasible: Use standardized cell lines (e.g., HEK293 or HeLa) with controlled passage numbers.

- Novel: Compare uptake under normoxic vs. hypoxic conditions.

- Ethical: Adhere to cell culture ethics (e.g., mycoplasma testing).

- Relevant: Validate results via flow cytometry and confocal microscopy . Statistical reconciliation (e.g., meta-analysis of variance) can identify confounding variables .

Q. How can researchers design a robust protocol for tracking this compound in live-cell imaging without photobleaching artifacts?

Optimize imaging parameters (e.g., lower laser intensity, shorter exposure times) and include anti-fade reagents (e.g., ascorbic acid). Use time-lapse microscopy with control experiments (e.g., untreated cells) to distinguish true signal from noise. Document all settings per COMSIN standards for replication .

Q. What methodologies are optimal for quantifying this compound’s conjugation efficiency with azide-functionalized biomolecules?

Employ click chemistry (CuAAC or strain-promoted) and quantify via:

- Fluorescence resonance energy transfer (FRET) between pyrene and a quencher-labeled azide.

- MALDI-TOF MS to confirm molecular weight shifts post-conjugation. Include negative controls (e.g., non-azide substrates) and triplicate runs to address batch variability .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

- Use DOE (Design of Experiments) to identify critical parameters (e.g., reaction temperature, catalyst purity).

- Characterize each batch via NMR (for PEG3 chain integrity) and HPLC (for propargyl group purity). Statistical tools like PCA (Principal Component Analysis) can correlate synthesis conditions with functional outcomes .

Q. What are the best practices for validating this compound’s specificity in multiplexed assays?

Perform cross-reactivity screens with structurally similar compounds (e.g., PEG2 pyrene derivatives) and use competitive binding assays. Data should be analyzed using ROC curves to determine specificity thresholds. Report false-positive rates transparently .

Methodological Challenges and Solutions

Q. What are the limitations of this compound in long-term stability studies, and how can they be mitigated?

Pyrene’s photostability degrades under prolonged UV exposure. Solutions include:

- Storing aliquots in amber vials at -80°C.

- Adding radical scavengers (e.g., Trolox) to imaging buffers. Validate stability via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) .

Q. How can researchers optimize this compound’s solubility for in vivo applications?

Test co-solvents (e.g., cyclodextrins) or PEGylation strategies (e.g., increasing PEG chain length). Use dynamic light scattering (DLS) to monitor aggregation and in vivo imaging to assess biodistribution .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Fluorescence λex | Fluorometry | 340 nm | |

| Conjugation Efficiency | MALDI-TOF MS | 85–92% | |

| Solubility in PBS | DLS | >10 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.